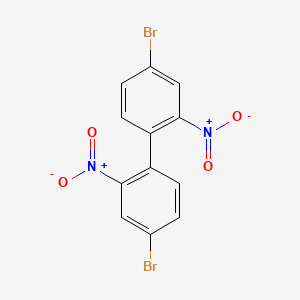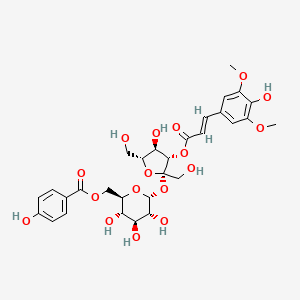
Tetrakis(dimethylsilyl)silane
概要
説明
Tetrakis(dimethylsilyl)silane, with the formula (Me₃Si)₄Si (where Me = CH₃), is an organosilicon compound. It exists as a colorless sublimable solid with a high melting point. The molecule exhibits tetrahedral symmetry and is notable for having silicon atoms bonded to four other silicon atoms, similar to elemental silicon .
Synthesis Analysis
Tetrakis(dimethylsilyl)silane is prepared by reacting trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows: [4 , \text{Me₃SiCl} + \text{SiCl₄} + 8 , \text{Li} \rightarrow (\text{Me₃Si})₄Si + 8 , \text{LiCl}] Additionally, it serves as a precursor to tris(trimethylsilyl)silyl lithium by reacting with methyl lithium: [(\text{Me₃Si})₄Si + \text{MeLi} \rightarrow (\text{Me₃Si})₃SiLi + \text{Me₄Si}] The resulting organolithium compound, (Me₃Si)₃SiLi, is a versatile reagent .Molecular Structure Analysis
Tetrakis(dimethylsilyl)silane has a tetrahedral molecular structure, with silicon atoms bonded to four other silicon atoms. It is a sublimable solid with a high melting point .Chemical Reactions Analysis
Tetrakis(dimethylsilyl)silane undergoes dynamic processes at different temperature ranges. Between 120 K and 240 K, it exhibits three-fold jumps of the CH₃ group about the Si-CH₃ bond. Above 240 K, isotropic reorientational diffusion occurs. The latter is slower than the three-fold jumps of the CH₃ group .科学的研究の応用
Synthesis of Organosilicon Compounds
Tetrakis(dimethylsilyl)silane: is utilized as a precursor in the synthesis of various organosilicon compounds. It serves as a starting material for the synthesis of tris(trimethylsilyl)silyl lithium with methyl lithium, which is a key intermediate in the production of more complex silicon-containing structures .
Preparation of Lithium Bis(trimethylsilyl)cuprate
This compound is instrumental in preparing lithium bis(trimethylsilyl)cuprate, a reagent used in organic synthesis for the formation of carbon-carbon bonds. The reagent is particularly useful in coupling reactions that form the backbone of many organic molecules .
Non-Volatile NMR Standard
Due to its stability and non-volatility, Tetrakis(dimethylsilyl)silane is employed as a non-volatile NMR (Nuclear Magnetic Resonance) standard for high-temperature work. This application is crucial for accurate chemical analysis and structural elucidation of compounds under conditions where volatile standards cannot be used .
Cross-Linker for Vinyl Functional Silicones
In the field of polymer chemistry, Tetrakis(dimethylsilyl)silane acts as a cross-linker for vinyl functional silicones. This application is significant for creating materials with desired mechanical properties and stability, which are essential in various industrial and medical applications .
Solid-State NMR Reference Standard
It is also used as a solid-state NMR reference standard. Solid-state NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solid materials, and having a reliable reference standard is vital for accurate measurements .
Synthesis of Nanostructured Films
Tetrakis(dimethylsilyl)silane: is a precursor used to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure. These films have applications in electronics, optics, and protective coatings .
Production of Low Dielectric Constant SiCOH Films
In semiconductor manufacturing, this compound, along with cyclohexane, can be used to synthesize low dielectric constant SiCOH films by the PECVD method. These films are critical in the fabrication of integrated circuits where they serve as insulating layers .
Chemical Vapor Deposition Processes
Lastly, Tetrakis(dimethylsilyl)silane finds application in chemical vapor deposition processes to create thin films of silicon-based materials. These films are used in various technological applications, including microelectronics and photovoltaics .
作用機序
Target of Action
Tetrakis(dimethylsilyl)silane is an organosilicon compound . It primarily targets the formation of silicon-based structures, particularly in the synthesis of nanostructured organosilicon polymer films .
Mode of Action
The interaction of Tetrakis(dimethylsilyl)silane with its targets involves chemical reactions that lead to the formation of new compounds. For instance, it can react with methyl lithium to form tris(trimethylsilyl)silyl lithium . This reaction is a key step in the synthesis of various organosilicon compounds.
Biochemical Pathways
Tetrakis(dimethylsilyl)silane affects the biochemical pathways involved in the synthesis of organosilicon compounds. It serves as a precursor in these pathways, contributing to the formation of complex structures like nanostructured organosilicon polymer films .
Pharmacokinetics
As a silicon-based compound, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The molecular and cellular effects of Tetrakis(dimethylsilyl)silane’s action are primarily observed in the formation of silicon-based structures. For example, it can lead to the creation of nanostructured organosilicon polymer films . These films have applications in various fields, including electronics and materials science.
Action Environment
The action, efficacy, and stability of Tetrakis(dimethylsilyl)silane can be influenced by environmental factors. For instance, it is sensitive to moisture and reacts with aqueous base . Therefore, it should be stored in an inert atmosphere and at room temperature to maintain its stability .
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/C8H24Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKABOLZEYVMJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[Si]([Si](C)C)([Si](C)C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724855 | |
| Record name | 2,2-Bis(dimethylsilyl)-1,1,3,3-tetramethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2003-85-2 | |
| Record name | 2,2-Bis(dimethylsilyl)-1,1,3,3-tetramethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(dimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



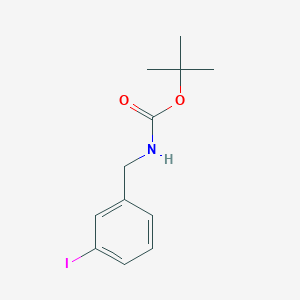
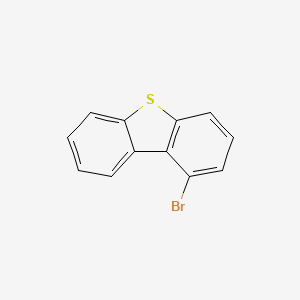

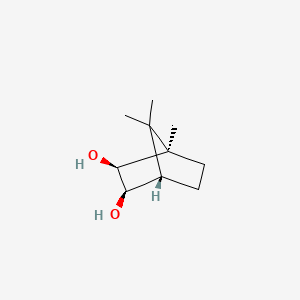
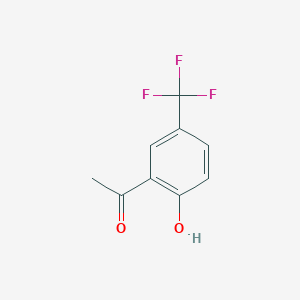
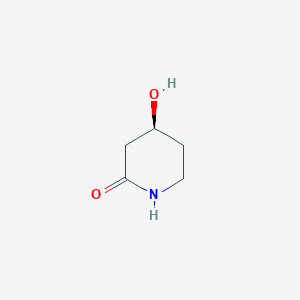
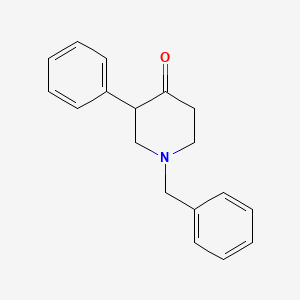

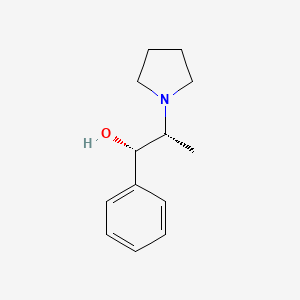
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
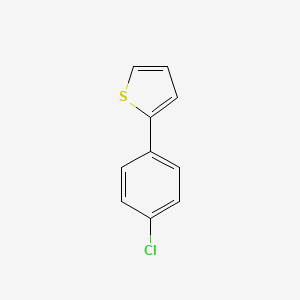
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
